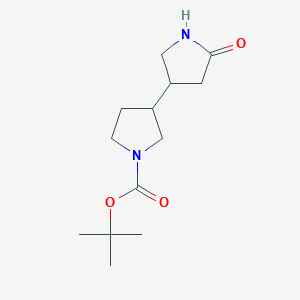

Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

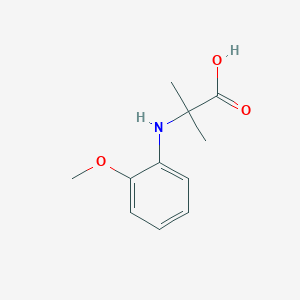

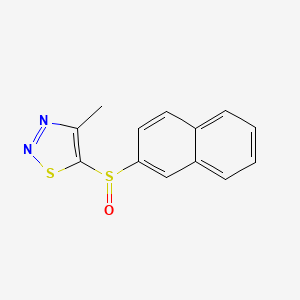

Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1781087-70-4 . It has a molecular weight of 254.33 . The IUPAC name for this compound is tert-butyl 5’-oxo- [3,3’-bipyrrolidine]-1-carboxylate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O3/c1-13 (2,3)18-12 (17)15-5-4-9 (8-15)10-6-11 (16)14-7-10/h9-10H,4-8H2,1-3H3, (H,14,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 254.33 .科学的研究の応用

Enantioselective Synthesis of Substituted Pyrrolidines A practical asymmetric synthesis method for N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been developed, achieving high yields and enantiomeric excess. This method allows for the efficient synthesis of 1,3,4-trisubstituted chiral pyrrolidine, demonstrating its applicability to various phenyl substrates (Chung et al., 2005).

Production of 5-Substituted Pyrroles The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, including α,α′-bipyrroles, serving as precursors for prodigiosin and its analogues. This highlights the compound's role in the synthesis of complex molecular structures (Wasserman et al., 2004).

Palladium-Catalyzed Coupling Reactions Palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with substituted arylboronic acids produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing the compound's versatility in organic synthesis (Wustrow & Wise, 1991).

Synthesis of Highly Functionalized 2-Pyrrolidinone An efficient synthesis method for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate demonstrates the compound's utility in creating novel macrocyclic Tyk2 inhibitors, indicating its potential in medicinal chemistry (Sasaki et al., 2020).

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives A one-step, continuous flow method for the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates showcases an innovative approach to efficiently produce these derivatives, demonstrating the compound's role in streamlining chemical synthesis processes (Herath & Cosford, 2010).

Modulation of Genotoxicity The compound's derivative, N-tert-butyl-alpha-phenylnitrone, has been used to modulate the genotoxicity of ethoxyquin in human lymphocytes, offering insights into its potential for research in toxicology and pharmacology (Skolimowski et al., 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

The compound also contains a carboxylate ester group, which is often involved in drug molecules because they can improve solubility and absorption, or serve as a prodrug form . The ester group can be hydrolyzed in the body, releasing the parent drug or active metabolites.

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors including its chemical structure, formulation, route of administration, and individual patient characteristics. For instance, the tert-butyl group in the compound could influence its lipophilicity and thus its absorption and distribution .

The compound’s action could be influenced by various environmental factors such as pH and temperature. For example, in a highly acidic environment (pH < 2), the ester group might be hydrolyzed, potentially affecting the compound’s stability and activity .

特性

IUPAC Name |

tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-5-4-9(8-15)10-6-11(16)14-7-10/h9-10H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPXDUOFSULYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2970237.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970239.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)